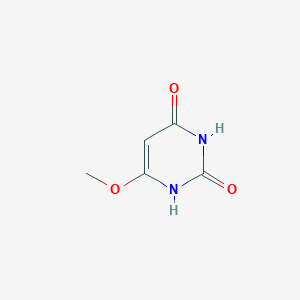![molecular formula C8H9N3O B1593688 2-Hydroxy-5,7-diméthylpyrazolo[1,5-a]pyrimidine CAS No. 26911-66-0](/img/structure/B1593688.png)
2-Hydroxy-5,7-diméthylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is a heterocyclic compound with the molecular formula C8H9N3O It is characterized by a pyrazolo[1,5-a]pyrimidine core structure with methyl groups at the 5 and 7 positions and a hydroxyl group at the 2 position
Applications De Recherche Scientifique
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Analyse Biochimique
Biochemical Properties
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain nucleophilic groups, leading to the formation of stable complexes . These interactions are crucial for understanding the compound’s potential as an enzyme inhibitor or activator. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of enzymes.
Cellular Effects
The effects of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access . This inhibition can lead to changes in gene expression, as the compound may interfere with transcription factors or other regulatory proteins. The binding interactions often involve hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s interactions with key metabolic enzymes can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures, usually around 150-200°C, to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl groups at the 5 and 7 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various halogenated derivatives.
Mécanisme D'action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol involves its interaction with specific molecular targets. The hydroxyl group at the 2 position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazolo[1,5-a]pyrimidine core can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is unique due to the presence of the hydroxyl group at the 2 position, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-6(2)11-7(9-5)4-8(12)10-11/h3-4H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMSGUGXMUVWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=O)NN12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306792 | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26911-66-0 | |
| Record name | 26911-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















